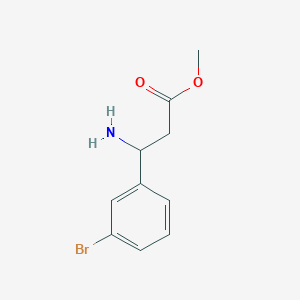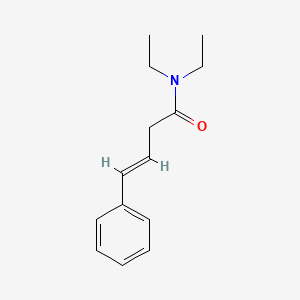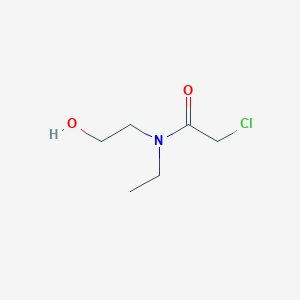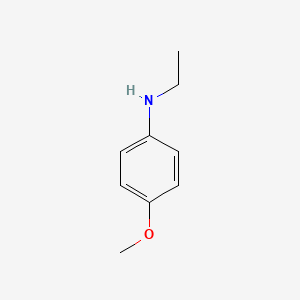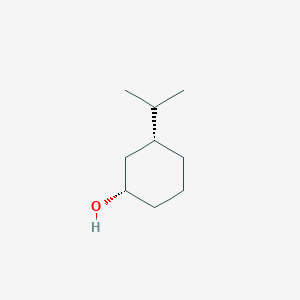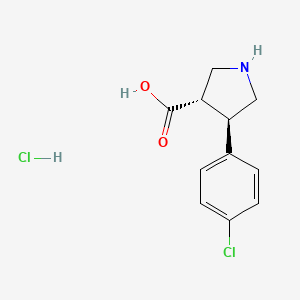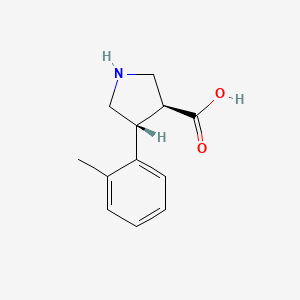
(3S,4R)-4-(o-Tolyl)pyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
(3S,4R)-4-(o-Tolyl)pyrrolidine-3-carboxylic acid, also known as (3S,4R)-TPCA, is an organic compound that is used in the synthesis of various compounds. It is a versatile starting material for the preparation of a wide range of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. This compound has been studied extensively for its various applications and has been found to have a number of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterisation
Research has led to the synthesis of novel compounds and the exploration of their structural characteristics. For example, the synthesis of a beta-foldamer containing pyrrolidin-2-one rings demonstrates the ability to create complex molecular architectures. This compound's 12-helix conformation, assigned by NMR analysis and confirmed by molecular dynamics simulations, showcases the intricate designs that can be achieved (Menegazzo et al., 2006).
Chemical Reactions and Mechanisms
The C-H functionalization of cyclic amines through redox-annulations with α,β-unsaturated carbonyl compounds is another area of application. This process allows for the generation of conjugated azomethine ylides followed by 6π-electrocylization, demonstrating the compound's versatility in chemical synthesis (Kang et al., 2015).
Influenza Neuraminidase Inhibitors
The compound's derivatives have been investigated for their potential as influenza neuraminidase inhibitors. The discovery of potent inhibitors showcases the compound's relevance in the development of antiviral medications, highlighting its importance in medical research (Wang et al., 2001).
Molecular Properties and Interactions
The influence of intramolecular hydrogen bonding on molecular properties has been studied, revealing how these interactions affect charge transfer and emission properties. Such studies contribute to our understanding of the compound's potential in materials science and photonic applications (Muthuraja et al., 2018).
Extraction and Separation Processes
Research into the extraction of related compounds, such as Pyridine-3-carboxylic Acid, using different diluents and extractants like 1-Dioctylphosphoryloctane (TOPO), provides insights into separation processes relevant to pharmaceutical and biochemical industries (Kumar & Babu, 2009).
Eigenschaften
IUPAC Name |
(3S,4R)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-4-2-3-5-9(8)10-6-13-7-11(10)12(14)15/h2-5,10-11,13H,6-7H2,1H3,(H,14,15)/t10-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUOWDZCCZMKBL-WDEREUQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CNCC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@@H]2CNC[C@H]2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




